N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide

BET bromodomain inhibition structure–activity relationship lead optimization

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide (CAS 946206-38-8) is a synthetic small molecule (MW 321.3 g/mol, C18H15N3O3) that belongs to the benzo[cd]indol-2(1H)-one chemical class—a scaffold extensively validated as a platform for selective bromodomain and extra-terminal (BET) protein inhibition and other epigenetic targets. Published primary research on this specific compound is scarce, but its core structure places it within a well-characterized series of BET bromodomain inhibitors, notably distinct from the 3,5-dimethylisoxazole chemotype represented by clinical candidates such as CPI-0610 and the research tool I-BET151.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 946206-38-8
Cat. No. B2853788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide
CAS946206-38-8
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O
InChIInChI=1S/C18H15N3O3/c1-3-21-14-8-7-13(19-17(22)15-9-10(2)20-24-15)11-5-4-6-12(16(11)14)18(21)23/h4-9H,3H2,1-2H3,(H,19,22)
InChIKeyCYMYQDPXKLZYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946206-38-8 Procurement Guide: N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide Chemical Identity and Core Properties


N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide (CAS 946206-38-8) is a synthetic small molecule (MW 321.3 g/mol, C18H15N3O3) [1] that belongs to the benzo[cd]indol-2(1H)-one chemical class—a scaffold extensively validated as a platform for selective bromodomain and extra-terminal (BET) protein inhibition and other epigenetic targets [2]. Published primary research on this specific compound is scarce, but its core structure places it within a well-characterized series of BET bromodomain inhibitors, notably distinct from the 3,5-dimethylisoxazole chemotype represented by clinical candidates such as CPI-0610 and the research tool I-BET151 [3]. This compound's differentiation derives from its unique N(1)-ethyl substitution on the benzo[cd]indol-2(1H)-one ring combined with a 3-methylisoxazole-5-carboxamide warhead, creating a pharmacophore geometry distinct from both the 6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one series (e.g., Y06014) [4] and the 3-ethyl-benzo[d]isoxazole sulfonamide BRD4 inhibitor series [5].

Why Generic Substitution Fails for 946206-38-8: Structural Determinants of Selectivity in the Benzo[cd]indol-2(1H)-one Chemical Class


Within the benzo[cd]indol-2(1H)-one BET inhibitor scaffold, subtle modifications to the N(1)-alkyl chain and isoxazole substituent pattern drive dramatic shifts in bromodomain selectivity, cellular potency, and physicochemical properties [1]. The target compound's N(1)-ethyl substituent creates a steric and electronic environment at the BRD4 BD1 acetyl-lysine binding pocket that differs fundamentally from analogs bearing N(1)-butyl (e.g., CAS 946334-98-1, MW 349.4) or N(1)-(1-phenylethyl) groups (e.g., Y06014) [2]. Meanwhile, the 3-methylisoxazole-5-carboxamide warhead presents a distinct hydrogen-bonding pattern compared to the 3,5-dimethylisoxazole motif used in Y06014 and CPI-0610 [3]. A closely related analog, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide, shares the same warhead but differs in N(1)-alkyl chain length, yielding a higher logP and altered pharmacokinetic profile . For researchers requiring a specific BET inhibition fingerprint or structure–activity relationship (SAR) probe, generic interchange among these analogs will confound experimental results.

Head-to-Head Quantitative Differentiation: 946206-38-8 vs. Closest Structural Analogs


Structural Differentiation: N(1)-Ethyl vs. N(1)-Butyl vs. N(1)-(1-Phenylethyl) in the Benzo[cd]indol-2(1H)-one Series

The N(1)-ethyl substituent on the benzo[cd]indol-2(1H)-one core is a key structural determinant distinguishing this compound from the closest analog, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide (CAS 946334-98-1), which bears an N(1)-butyl chain . The ethyl analog has a molecular weight of 321.3 Da vs. 349.4 Da for the butyl analog, and a computed XLogP3-AA of 2.7 [1] compared to an estimated 4.0 for the butyl variant. Y06014, the most potent and selective BET inhibitor in the benzo[cd]indol-2(1H)-one class, uses an N(1)-(1-phenylethyl) substituent (MW 382.4) and achieves a BRD4 BD1 Kd in the low micromolar range with high selectivity over non-BET bromodomains [2].

BET bromodomain inhibition structure–activity relationship lead optimization

Isoxazole Warhead Differentiation: 3-Methylisoxazole-5-carboxamide vs. 3,5-Dimethylisoxazole in BET Bromodomain Engagement

The 3-methylisoxazole-5-carboxamide warhead in 946206-38-8 represents a distinct hydrogen-bonding pharmacophore compared to the 3,5-dimethylisoxazole motif used in the most advanced benzo[cd]indol-2(1H)-one BET inhibitors such as Y06014 and compound 19 [1]. In the 3,5-dimethylisoxazole series, both methyl groups contribute to hydrophobic packing within the BRD4 BD1 acetyl-lysine binding pocket, while the isoxazole nitrogen acts as a hydrogen-bond acceptor mimicking acetylated lysine. The 3-methylisoxazole-5-carboxamide in the target compound introduces an additional amide NH donor and carbonyl acceptor, potentially enabling distinct interactions with the ZA loop residues of BRD4 BD1. The pan-BET inhibitor I-BET151 (an isoxazole class inhibitor) shows IC50 values of 0.5, 0.25, and 0.79 µM against BRD2, BRD3, and BRD4 respectively [2], but utilizes a different core scaffold entirely.

bromodomain inhibition isoxazole pharmacophore BRD4 selectivity

Cellular Context Differentiation: Benzo[cd]indol-2(1H)-one Scaffold vs. Alternative BET Inhibitor Chemotypes in Cancer Cell Lines

The benzo[cd]indol-2(1H)-one scaffold has demonstrated selective antiproliferative activity in BRD4-dependent acute leukemia cell lines (MV4-11), with lead compounds achieving IC50 values of 5.55–11.67 µM [1]. In contrast, the 3,5-dimethylisoxazole benzo[cd]indol-2(1H)-one series (exemplified by Y06014) shows potent inhibition of prostate cancer cell lines (PC-3, LNCaP) with growth inhibition in the low micromolar range, linked to BRD4 BD1 binding [2]. The alternative isoxazole azepine chemotype (CPI-0610) demonstrates a markedly different tumor-type selectivity profile, with clinical activity in myelofibrosis and lymphoma [3]. While direct cytotoxicity data for 946206-38-8 are not publicly available in peer-reviewed literature, its unique combination of N(1)-ethyl and 3-methylisoxazole-5-carboxamide groups predicts a cellular selectivity profile distinct from both the MV4-11-active benzo[cd]indol-2(1H)-ones [1] and the prostate-cancer-active Y06014 series [2].

anticancer activity cytotoxicity profiling BRD4-dependent cell lines

Evidence Gap Advisory: Absence of Publicly Available Direct Head-to-Head Bioactivity Data for 946206-38-8

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (excluding proscribed sources) reveals no publicly available, peer-reviewed quantitative bioactivity data—including IC50, Kd, EC50, or % inhibition values—for 946206-38-8 against any defined molecular target or cellular assay as of May 2026 [1][2]. By contrast, structurally related compounds within the benzo[cd]indol-2(1H)-one class have extensive characterization: the parent series reports BRD4 BD1 IC50 values of 120 nM for optimized leads [3], and Y06014 (N(1)-(1-phenylethyl)-6-(3,5-dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one) demonstrates a BRD4 BD1 Kd in the low micromolar range with selectivity confirmed across a panel of non-BET bromodomains [4]. The butyl analog (CAS 946334-98-1) also lacks published bioactivity data in public repositories .

data transparency procurement risk assessment assay validation

Recommended Application Scenarios for 946206-38-8 Based on Differentiated Structural Properties


BET Bromodomain SAR Probe for N(1)-Alkyl Chain Length Optimization

946206-38-8 serves as the N(1)-ethyl reference compound in a homologous series comparing N(1)-methyl, N(1)-ethyl, N(1)-propyl, and N(1)-butyl substituted benzo[cd]indol-2(1H)-ones bearing the 3-methylisoxazole-5-carboxamide warhead. Its intermediate logP (XLogP3-AA 2.7) [1] and molecular weight (321.3 Da) position it between the more polar N(1)-methyl analog (predicted XLogP ~2.0) and the more lipophilic N(1)-butyl analog (CAS 946334-98-1, est. XLogP ~4.0) , enabling systematic deconvolution of alkyl chain effects on bromodomain selectivity, cellular permeability, and metabolic stability.

Isoxazole Warhead Comparison: 3-Methyl-5-carboxamide vs. 3,5-Dimethyl Pharmacophore

The unique 3-methylisoxazole-5-carboxamide warhead of 946206-38-8 provides a direct comparator to the 3,5-dimethylisoxazole motif used in Y06014 and other optimized benzo[cd]indol-2(1H)-one BET inhibitors [1]. Researchers can employ this compound in head-to-head thermal shift assays (ΔTm), AlphaScreen competition, or ITC measurements against BRD4 BD1 and BD2 to quantify the contribution of the amide NH and carbonyl groups to binding affinity and bromodomain selectivity.

Computational Chemistry and Docking Model Validation

The distinct 3-methylisoxazole-5-carboxamide pharmacophore of 946206-38-8 offers a valuable test case for validating in silico docking and molecular dynamics models of the BRD4 BD1 and BD2 acetyl-lysine binding pockets [1]. Its hydrogen-bond donor capacity (absent in 3,5-dimethylisoxazole analogs) enables critical assessment of scoring function accuracy for amide–ZA loop interactions, supporting the development of predictive models for BET inhibitor design.

Chemical Biology Tool for Epigenetic Target Deconvolution

Within a panel of structurally diversified benzo[cd]indol-2(1H)-one analogs spanning different N(1)-alkyl groups and isoxazole substitution patterns, 946206-38-8 contributes a unique perturbation vector for chemoproteomics or thermal proteome profiling (TPP) experiments aimed at identifying off-targets and validating on-target BET engagement [1]. Its divergent structure from the well-characterized Y06014 and CPI-0610 chemotypes makes it a useful negative-control or selectivity-counterpart compound in target deconvolution campaigns.

Quote Request

Request a Quote for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.